molecular formula C13H14N2O3S2 B11596877 (5E)-3-(morpholin-4-ylmethyl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione

(5E)-3-(morpholin-4-ylmethyl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B11596877
M. Wt: 310.4 g/mol
InChI Key: LKRZEDGYKVBQHS-DHZHZOJOSA-N
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Description

(5E)-3-[(MORPHOLIN-4-YL)METHYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity, and is modified with morpholine and thiophene groups, enhancing its chemical versatility and potential for various reactions.

Preparation Methods

The synthesis of (5E)-3-[(MORPHOLIN-4-YL)METHYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic synthesisIndustrial production methods may involve optimizing these steps for higher yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The morpholine and thiophene groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

(5E)-3-[(MORPHOLIN-4-YL)METHYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5E)-3-[(MORPHOLIN-4-YL)METHYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. The thiazolidine-2,4-dione core is known to interact with enzymes and proteins, potentially inhibiting their activity. The morpholine and thiophene groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar compounds include other thiazolidine-2,4-dione derivatives, such as:

    Rosiglitazone: Used in the treatment of diabetes, it shares the thiazolidine-2,4-dione core but differs in its side chains.

    Pioglitazone: Another antidiabetic drug with a similar core structure.

Properties

Molecular Formula

C13H14N2O3S2

Molecular Weight

310.4 g/mol

IUPAC Name

(5E)-3-(morpholin-4-ylmethyl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C13H14N2O3S2/c16-12-11(8-10-2-1-7-19-10)20-13(17)15(12)9-14-3-5-18-6-4-14/h1-2,7-8H,3-6,9H2/b11-8+

InChI Key

LKRZEDGYKVBQHS-DHZHZOJOSA-N

Isomeric SMILES

C1COCCN1CN2C(=O)/C(=C\C3=CC=CS3)/SC2=O

Canonical SMILES

C1COCCN1CN2C(=O)C(=CC3=CC=CS3)SC2=O

Origin of Product

United States

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